Ammonium hexachlororuthenate(IV)

Description

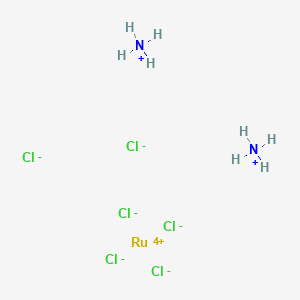

Ammonium hexachlororuthenate(IV) ((NH₄)₂RuCl₆) is a red-brown crystalline compound with a molecular weight of 349.87 g/mol and a ruthenium content of ~28.4–31% . It is synthesized via precipitation from hydrochloric acid solutions containing ruthenium, often using ammonium chloride under controlled stirring conditions to minimize moisture content (e.g., 13.6–21.6% moisture at 100 rpm vs. <10% at 200 rpm) . This compound serves as a critical precursor in catalysis, particularly in acetylene hydrochlorination, where it exhibits a high acetylene conversion rate of 90.5% at 170°C due to the NH₄⁺ cation’s role in stabilizing ruthenium particles and enhancing HCl adsorption .

Propriétés

IUPAC Name |

diazanium;hexachlororuthenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTSBQSPUBOKKI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18746-63-9 | |

| Record name | Diammonium hexachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium hexachlororuthenate(IV) is typically synthesized through a substitution reaction between ammonium ions and ruthenate ions in a strong hydrochloric acid medium. The reaction involves the dissolution of ruthenium in hydrochloric acid, followed by the addition of ammonium chloride, leading to the precipitation of ammonium hexachlororuthenate(IV) .

Industrial Production Methods: In industrial settings, the preparation of ammonium hexachlororuthenate(IV) follows similar principles but on a larger scale. The process involves the use of high-purity ruthenium and controlled reaction conditions to ensure the efficient recovery and purification of ruthenium .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium hexachlororuthenate(IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states or elemental ruthenium.

Substitution: It participates in substitution reactions where chloride ions are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or nitric acid.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphines or amines in the presence of appropriate solvents.

Major Products:

Oxidation: Higher oxidation state ruthenium compounds.

Reduction: Lower oxidation state ruthenium compounds or elemental ruthenium.

Substitution: Ruthenium complexes with different ligands.

Applications De Recherche Scientifique

Chemistry

Ammonium hexachlororuthenate(IV) serves as a precursor for synthesizing various ruthenium complexes and catalysts. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing new catalytic systems.

Key Reactions:

- Oxidation: Can be oxidized to higher oxidation states of ruthenium.

- Reduction: Can be reduced to lower oxidation states or elemental ruthenium.

- Substitution: Participates in reactions where chloride ions are replaced by other ligands .

Biology

The compound has been investigated for its potential biological activities, including interactions with biomolecules and cellular components. Studies have shown that it can inhibit certain enzymes and alter cellular signaling pathways through mechanisms such as:

- Catalytic activity influencing biological reactions.

- Binding to proteins or nucleic acids, potentially affecting their function .

Medicine

Research into ammonium hexachlororuthenate(IV) has highlighted its potential in cancer therapy. Its cytotoxic properties make it a candidate for drug development aimed at targeting cancer cells while minimizing damage to healthy tissue.

Case Study: Anticancer Potential

A study demonstrated that ammonium hexachlororuthenate(IV) exhibits significant cytotoxicity against various cancer cell lines, suggesting its utility as an anticancer agent.

Industrial Applications

In industry, ammonium hexachlororuthenate(IV) is utilized for:

- Catalysis: As a catalyst precursor in chemical reactions, particularly in the production of fine chemicals.

- Material Science: In the synthesis of advanced materials with specific electronic properties due to its unique structural characteristics.

- Ruthenium Recovery: Employed in processes for recovering and purifying ruthenium from spent catalysts .

Mécanisme D'action

The mechanism of action of ammonium hexachlororuthenate(IV) involves its ability to interact with various molecular targets and pathways. In catalytic processes, it acts as a source of ruthenium, which can facilitate various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the ligands involved .

Comparaison Avec Des Composés Similaires

Key Observations :

- Ruthenium analogues (e.g., (NH₄)₂RuCl₆, K₂RuCl₆) exhibit lower metal content compared to osmium and platinum counterparts but are favored for cost-effectiveness in catalysis .

- Ammonium salts generally offer better solubility in polar solvents than potassium salts, facilitating impregnation onto supports like activated carbon .

Catalytic Performance

Acetylene Hydrochlorination

Ammonium hexachlororuthenate(IV)-supported catalysts outperform traditional HgCl₂ systems (toxic) and rival RuCl₃-based catalysts:

- (NH₄)₂RuCl₆/AC : 90.5% acetylene conversion at 170°C, with NH₄⁺ suppressing coke formation and Ru agglomeration .

- RuCl₃/AC : ~85% conversion under similar conditions, but prone to deactivation due to particle sintering .

- Os(aryl)₄ Complexes : Lower yields (≤34% in synthesis) and higher toxicity (OsO₄ precursor) limit scalability .

Activité Biologique

Ammonium hexachlororuthenate(IV) is an inorganic compound with the formula . It is a salt formed from ammonium ions and hexachlororuthenate(IV) anions, characterized by its red to brown crystalline powder form. This compound has garnered attention in various fields, particularly in catalysis and biological research due to its unique properties and potential applications.

- Molecular Formula :

- Molecular Weight : 349.85 g/mol

- CAS Number : 18746-63-9

- Solubility : Soluble in water

Preparation Methods

Ammonium hexachlororuthenate(IV) is synthesized through a substitution reaction involving ammonium ions and ruthenate ions in a strong hydrochloric acid solution. The process typically involves dissolving ruthenium in hydrochloric acid and adding ammonium chloride, leading to the precipitation of the compound .

The biological activity of ammonium hexachlororuthenate(IV) is primarily attributed to its interactions with biomolecules and cellular components. Its mechanism of action may involve:

- Catalytic Activity : Acting as a catalyst in biological reactions.

- Metal Ion Interaction : Binding to proteins or nucleic acids, potentially influencing their function.

- Redox Reactions : Participating in oxidation-reduction reactions that can affect cellular processes.

Case Studies and Research Findings

- Anticancer Potential :

- Enzyme Inhibition :

-

Cellular Uptake Studies :

- Studies focusing on the cellular uptake of ammonium hexachlororuthenate(IV) revealed that it can be internalized by cells, leading to alterations in cellular signaling pathways. This uptake is believed to be mediated by endocytosis, allowing the compound to exert its biological effects intracellularly .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ammonium hexachloroplatinate(IV) | Antitumor activity | Platinum-based, different catalytic properties |

| Ammonium hexachlororhodate(III) | Moderate cytotoxicity | Rhodium-based, distinct reactivity |

| Ammonium hexachloropalladate(IV) | Antimicrobial properties | Palladium-based, used in different applications |

Applications in Research and Industry

Ammonium hexachlororuthenate(IV) is utilized not only for its biological activities but also for various applications across multiple fields:

- Catalysis : Used as a precursor for synthesizing ruthenium complexes that serve as catalysts in chemical reactions.

- Material Science : Employed in creating advanced materials with specific electronic properties due to its unique structural characteristics.

- Medical Research : Explored for potential uses in drug development, particularly in cancer therapy due to its cytotoxic properties.

Q & A

Q. How can reaction pathways be elucidated in Ru-catalyzed oxidation processes using ammonium hexachlororuthenate(IV)?

- Methodological Answer: Isotopic labeling (¹⁸O₂) and in-situ Raman spectroscopy track oxygen transfer in alkene epoxidation. Kinetic studies show rate dependence on [substrate] and [oxidant] (e.g., NaIO₄), with a proposed cycle: [RuCl₆]²⁻ → [RuOCl₅]⁻ → [RuO₂Cl₄]²⁻. DFT calculations (B3LYP/6-31G*) confirm transition states for O-atom insertion, while EXAFS verifies Ru=O bond formation (1.68 Å) during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.